Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-
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Overview
Description
Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- typically involves the reaction of thiosemicarbazide with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then functionalized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific solvents to enhance the reaction efficiency and product isolation .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure similar to the compound but without the acetic acid moiety.
Benzothiazole: Contains a benzene ring fused to the thiazole ring, offering different biological activities.
Thiadiazole: Another heterocyclic compound with sulfur and nitrogen atoms but with a different ring structure
Uniqueness
Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- is unique due to its specific functional groups and the presence of the acetic acid moiety, which can influence its reactivity and biological activity compared to other thiazole derivatives .
Properties
CAS No. |
22604-06-4 |
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Molecular Formula |
C5H5NO3S2 |
Molecular Weight |
191.2 g/mol |
IUPAC Name |
2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C5H5NO3S2/c7-3-1-10-5(6-3)11-2-4(8)9/h1-2H2,(H,8,9) |
InChI Key |
IRDFJVKFKOGADM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(S1)SCC(=O)O |
Origin of Product |
United States |
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